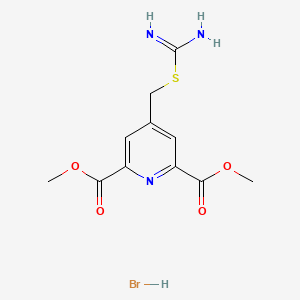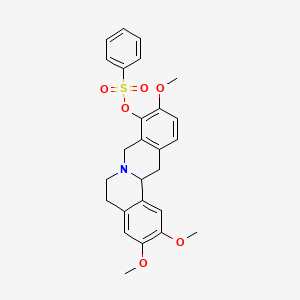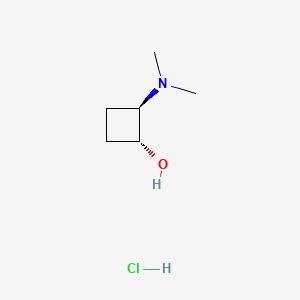
trans-2-(Dimethylamino)cyclobutan-1-ol Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-2-(Dimethylamino)cyclobutan-1-ol Hydrochloride: is a chemical compound with the molecular formula C6H13NO·HCl and a molecular weight of 151.63 g/mol. It is a useful research chemical and is often used as a building block in various chemical syntheses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(Dimethylamino)cyclobutan-1-ol Hydrochloride typically involves the reaction of cyclobutanone with dimethylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: trans-2-(Dimethylamino)cyclobutan-1-ol Hydrochloride can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various amines or alcohols.
Substitution: It can participate in substitution reactions where the dimethylamino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used in substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted cyclobutanol derivatives.
Applications De Recherche Scientifique
Chemistry: trans-2-(Dimethylamino)cyclobutan-1-ol Hydrochloride is used as a building block in organic synthesis. It is employed in the preparation of various complex molecules and intermediates.
Biology: In biological research, this compound is used to study the effects of cyclobutanol derivatives on biological systems. It is also used in the synthesis of biologically active molecules.
Medicine: It is used in the synthesis of pharmacologically active compounds.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of trans-2-(Dimethylamino)cyclobutan-1-ol Hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparaison Avec Des Composés Similaires
- trans-2-(Dimethylamino)cyclobutan-1-ol
- cis-2-(Dimethylamino)cyclobutan-1-ol
- trans-2-(Methylamino)cyclobutan-1-ol
Comparison: trans-2-(Dimethylamino)cyclobutan-1-ol Hydrochloride is unique due to its specific stereochemistry and the presence of the hydrochloride salt. This gives it distinct chemical and physical properties compared to similar compounds. The hydrochloride salt form enhances its solubility and stability, making it more suitable for certain applications.
Propriétés
Formule moléculaire |
C6H14ClNO |
|---|---|
Poids moléculaire |
151.63 g/mol |
Nom IUPAC |
(1R,2R)-2-(dimethylamino)cyclobutan-1-ol;hydrochloride |
InChI |
InChI=1S/C6H13NO.ClH/c1-7(2)5-3-4-6(5)8;/h5-6,8H,3-4H2,1-2H3;1H/t5-,6-;/m1./s1 |
Clé InChI |
MXZRXGFEAMCTCA-KGZKBUQUSA-N |
SMILES isomérique |
CN(C)[C@@H]1CC[C@H]1O.Cl |
SMILES canonique |
CN(C)C1CCC1O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


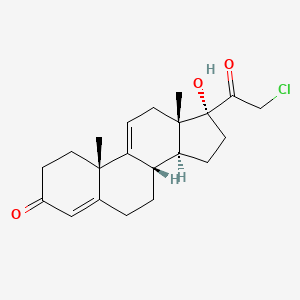
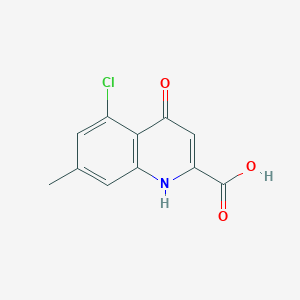
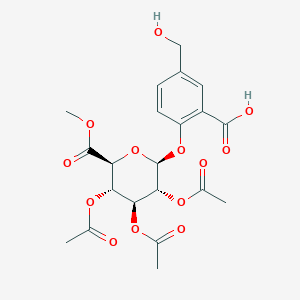
![1-[1-(bromomethyl)cyclopropyl]-2-methylBenzene](/img/structure/B13858520.png)
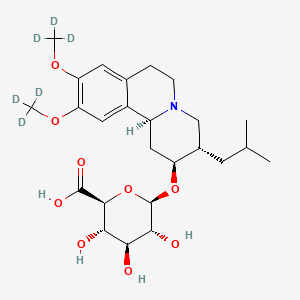
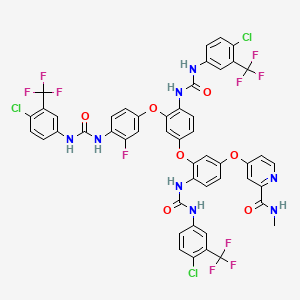
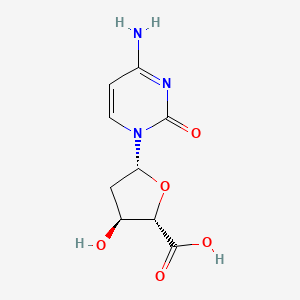



![3'-[3-(3-Azido-2,3-dideoxy-beta-D-erythro-pentofuranosyl)-3,6-dihydro-5-methyl-2,6-dioxo-1(2H)-pyrimidinyl]-3'-deoxy-thymidine-d3](/img/structure/B13858560.png)
![4-[5-(methoxymethyl)-1H-pyrazol-4-yl]-N-pyridin-2-yl-1,3-thiazol-2-amine](/img/structure/B13858568.png)
